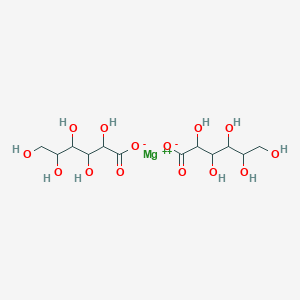

Magnesium(2+) digluconate

Description

Significance of Magnesium in Fundamental Biological Processes and Advanced Material Science Research

Magnesium (Mg), as the Mg²⁺ ion, is a vital element for all living organisms, present in every cell type. wikipedia.org It plays a crucial role as a cofactor in over 300 enzymatic systems that regulate a wide array of biochemical reactions essential for life. wikipedia.orgnih.gov These processes include protein synthesis, muscle and nerve function, blood glucose control, and blood pressure regulation. nih.gov Furthermore, magnesium is indispensable for energy production through its role in the synthesis and utilization of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. wikipedia.orgbyjus.com In fact, ATP must bind to a magnesium ion to be biologically active, forming what is often referred to as Mg-ATP. wikipedia.org Magnesium is also critical for the structural development of bone and the synthesis of DNA, RNA, and the antioxidant glutathione (B108866). nih.gov It is involved in the active transport of calcium and potassium ions across cell membranes, a process fundamental to nerve impulse conduction, muscle contraction, and maintaining a normal heart rhythm. nih.gov

Beyond its biological importance, magnesium is a key player in advanced material science research. As the lightest of all structural metals, it boasts a low density and a high strength-to-weight ratio, making it highly desirable for applications where weight reduction is critical, such as in the automotive and aerospace industries. sciengine.commdpi.comresearchgate.net The use of magnesium alloys can lead to significant fuel efficiency improvements and reduced emissions. mdpi.com In addition to its lightweight nature, magnesium exhibits excellent castability, machinability, and ductility. mdpi.com Research in material science is actively focused on developing new magnesium alloys to enhance properties like corrosion resistance and creep behavior, further expanding their potential applications. sciengine.comjmamg.com

Overview of Gluconate as a Multifunctional Ligand in Chemical and Biological Systems

Gluconate, the conjugate base of gluconic acid, is a highly versatile and multifunctional ligand with significant applications in both chemical and biological systems. nih.gov It is recognized for its excellent chelating properties, particularly in alkaline conditions, where it can form stable complexes with a wide variety of metal cations. mpg.de This stability is attributed to the presence of multiple hydroxyl groups alongside the carboxylate group, which allows for the formation of stable chelate rings. mpg.de In chemical systems, gluconate's ability to form complexes is utilized in various industrial applications. It has been shown to be superior to many other chelating agents, resisting oxidation and reduction even at high temperatures. nih.gov

In biological contexts, gluconate and its metabolic precursor, gluconolactone, have demonstrated antioxidant properties. nih.gov The metabolism of gluconate is well-established in prokaryotes and is gaining attention in human metabolic research. nih.gov Gluconate is also used in modeling metal-ligand equilibria in biological fluids like saliva. researchgate.net Its ability to form complexes with metal ions is crucial in understanding the bioavailability and transport of essential minerals and the potential interactions with therapeutic agents. researchgate.net The study of metal-gluconate complexes provides valuable insights into coordination chemistry, informing the design of new compounds with specific properties for applications in catalysis, materials science, and biochemistry.

Contemporary Research Landscape and Unexplored Avenues for Magnesium(2+) Digluconate Investigation

The current research landscape for Magnesium(2+) digluconate is primarily focused on its role as a magnesium supplement in nutritional and pharmaceutical sciences. However, there is a growing interest in its fundamental chemical and material properties. Investigations into the coordination chemistry of metal-gluconate complexes are providing a foundation for understanding the structure and behavior of Magnesium(2+) digluconate. For example, studies on other metal-gluconate systems, such as those involving iron and calcium, have revealed the formation of various complex species depending on factors like pH and ligand-to-metal ratios. researchgate.netacs.org

Despite the existing body of knowledge, several avenues for the investigation of Magnesium(2+) digluconate remain largely unexplored. A deeper understanding of its solid-state structure and the precise coordination environment of the magnesium ion would be highly beneficial. Advanced characterization techniques could be employed to elucidate the intricate details of its crystal lattice and the nature of the bonding between magnesium and the gluconate ligands.

Furthermore, the potential applications of Magnesium(2+) digluconate in material science are yet to be fully realized. Given the properties of both magnesium and gluconate, this compound could serve as a precursor for the synthesis of novel magnesium-based materials with tailored properties. For instance, its thermal decomposition could be studied as a route to produce magnesium oxide nanoparticles with specific morphologies and catalytic activities.

In the biological realm, while the general benefits of magnesium are well-documented, research specifically on the metabolic fate and cellular uptake mechanisms of Magnesium(2+) digluconate is an area ripe for further investigation. Understanding how the gluconate moiety influences the bioavailability and transport of magnesium at a molecular level could lead to more effective strategies for magnesium supplementation and therapy. The potential for Magnesium(2+) digluconate to act as a biodegradable and biocompatible component in medical implants or drug delivery systems also presents an exciting frontier for future research.

Structure

3D Structure of Parent

Properties

IUPAC Name |

magnesium;2,3,4,5,6-pentahydroxyhexanoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C6H12O7.Mg/c2*7-1-2(8)3(9)4(10)5(11)6(12)13;/h2*2-5,7-11H,1H2,(H,12,13);/q;;+2/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUVIUYTHWPELF-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(C(C(C(=O)[O-])O)O)O)O)O.C(C(C(C(C(C(=O)[O-])O)O)O)O)O.[Mg+2] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22MgO14 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

414.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Magnesium 2+ Digluconate and Analogues

Chemical Synthesis Routes for Magnesium Gluconate

Conventional chemical synthesis offers straightforward and scalable methods for the production of magnesium gluconate. These routes typically involve the neutralization of gluconic acid with a suitable magnesium precursor or electrochemical methods to first produce gluconic acid from glucose.

The most direct chemical synthesis of magnesium(2+) digluconate involves the neutralization of D-gluconic acid with a magnesium-containing base. This acid-base reaction is a common and efficient method for producing various metallic salts of organic acids.

Several magnesium precursors can be employed for this purpose, with the choice often depending on factors such as reactivity, cost, and purity of the final product. Commonly used magnesium precursors include magnesium oxide (MgO), magnesium hydroxide (B78521) (Mg(OH)₂), and magnesium carbonate (MgCO₃). researchgate.netnih.gov

The reaction with magnesium oxide can be represented as follows:

2 C₆H₁₂O₇ (Gluconic Acid) + MgO (Magnesium Oxide) → Mg(C₆H₁₁O₇)₂ (Magnesium Gluconate) + H₂O

Similarly, the reaction with magnesium carbonate proceeds with the evolution of carbon dioxide gas:

2 C₆H₁₂O₇ (Gluconic Acid) + MgCO₃ (Magnesium Carbonate) → Mg(C₆H₁₁O₇)₂ (Magnesium Gluconate) + H₂O + CO₂

One patented method describes the preparation of medicinal magnesium gluconate by reacting glucono-delta-lactone, which hydrolyzes to gluconic acid in water, with magnesium oxide. The process involves heating the reactants, followed by decolorization, concentration, crystallization, and drying to obtain the final product with a yield of over 85%.

Another approach involves the use of magnesium citrate (B86180) solutions as a starting point. In this method, a solution containing magnesium hydroxide or dissolved magnesium oxide is reacted with gluconic acid and citric acid, followed by heating to dryness to precipitate magnesium gluconate. researchgate.net

Table 1: Comparison of Magnesium Precursors in Neutralization Reactions

| Magnesium Precursor | Chemical Formula | Advantages | Considerations |

|---|---|---|---|

| Magnesium Oxide | MgO | High magnesium content by weight, readily available. | Can have lower reactivity compared to hydroxides. |

| Magnesium Hydroxide | Mg(OH)₂ | Higher reactivity than oxide. | Lower magnesium content compared to oxide. |

| Magnesium Carbonate | MgCO₃ | Generally considered safe, easy to handle. | Reaction produces carbon dioxide, which requires management in a reactor. |

Electrochemical methods provide an alternative route for the synthesis of gluconate salts, primarily through the oxidation of glucose to gluconic acid. unimi.it While direct electrochemical synthesis of magnesium gluconate is not extensively documented, the production of gluconic acid via this method is well-established. The resulting gluconic acid can then be neutralized with a magnesium precursor as described in the previous section.

The electrochemical oxidation of glucose typically involves the use of an electrolytic cell where glucose is oxidized at the anode. This process can be performed in the presence of a bromide electrolyte, where bromide ions are oxidized to bromine at the anode, which in turn chemically oxidizes the glucose to glucono-lactone. The lactone then hydrolyzes to gluconic acid. To maintain a neutral pH and drive the reaction, a neutralizing agent is added to the electrolyte. While calcium carbonate is commonly used for the production of calcium gluconate, in principle, a magnesium-based neutralizing agent like magnesium carbonate could be used to produce magnesium gluconate in the electrolyte.

C₆H₁₂O₆ (Glucose) + H₂O → C₆H₁₂O₇ (Gluconic Acid) + 2H⁺ + 2e⁻

Challenges in the electrochemical approach include the cost of electricity and the potential for side reactions, which can reduce the selectivity and yield of gluconic acid. unimi.it However, ongoing research into more efficient electrode materials, such as gold-based nanocatalysts, aims to improve the selectivity and efficiency of glucose electrooxidation. dntb.gov.ua

Biosynthetic Pathways and Fermentation Processes

Biosynthetic methods, particularly microbial fermentation, are the preferred industrial routes for the production of D-gluconic acid, the precursor to magnesium(2+) digluconate. These processes leverage the metabolic capabilities of microorganisms to achieve high-yield and selective conversion of glucose.

The microbial production of D-gluconic acid is a well-established biotechnological process, with the fungus Aspergillus niger and the bacterium Gluconobacter oxydans being the most extensively studied and commercially utilized microorganisms. nih.govnih.govnih.govjohnshopkins.edu

Gluconobacter oxydans utilizes a different enzymatic pathway, primarily involving membrane-bound glucose dehydrogenase, for the oxidation of glucose to gluconic acid. This bacterium is known for its ability to perform incomplete oxidation of various sugars and alcohols. nih.govnih.gov Fermentation with G. oxydans can be carried out in both batch and continuous modes.

Table 2: Key Microorganisms in D-Gluconic Acid Fermentation

| Microorganism | Key Enzyme | Optimal pH Range | Fermentation Characteristics |

|---|---|---|---|

| Aspergillus niger | Glucose Oxidase | 4.5 - 6.5 | Highly aerobic, produces catalase to decompose H₂O₂. nih.gov |

| Gluconobacter oxydans | Glucose Dehydrogenase | 5.0 - 6.0 | Known for incomplete oxidation of sugars, suitable for continuous fermentation. nih.govnih.gov |

While the predominant industrial practice involves the fermentation of gluconic acid followed by a separate neutralization step, research has explored the direct production of magnesium gluconate in the bioreactor. This is achieved by integrating a magnesium-containing neutralizing agent into the fermentation medium.

This integrated process requires careful control of the fermentation conditions, including the timing and rate of addition of the magnesium compound, to ensure optimal microbial activity and product formation. The presence of the magnesium salt in the fermentation medium can also influence the metabolism of the microorganism.

Novel Catalytic Approaches in Gluconate Salt Preparation

Recent research has focused on developing novel catalytic systems for the oxidation of glucose to gluconic acid and its salts, aiming to overcome some of the limitations of traditional chemical and fermentation methods. These approaches often focus on heterogeneous catalysts that can be easily recovered and reused, contributing to more sustainable and cost-effective processes.

One promising area of research involves the use of non-metal catalysts. A study has demonstrated the preparation of gluconate salts using methylene (B1212753) blue dye salt derivatives as catalysts. In this system, glucose in an alkaline solution is oxidized by oxygen from the air to form gluconic acid, which is then present as its salt in the alkaline medium. The study highlights the use of a water-immiscible methylene blue salt as an efficient and recyclable heterogeneous catalyst for the preparation of sodium gluconate. The authors suggest that this alternative method can be extended to the synthesis of other relevant gluconate salts, including magnesium gluconate. davidpublisher.com

Another area of active research is the use of noble metal-based heterogeneous catalysts, such as those containing gold, palladium, and bismuth on various supports. These catalysts have shown high activity and selectivity for the aerobic oxidation of glucose to gluconic acid under mild conditions. The development of these catalytic systems offers a potential alternative to fermentation, particularly for smaller-scale production or when rapid synthesis is required.

Utilization of Heterogeneous Non-Metal Catalysts

A promising approach for the synthesis of gluconate salts, including the potential for magnesium(2+) digluconate, involves the catalytic oxidation of glucose using heterogeneous non-metal catalysts. One such innovative method employs derivatives of methylene blue, a well-known redox-active dye. Specifically, a modified methylene blue salt, methylene blue docusate (B154912) ([MB][AOT]), has been identified as an effective heterogeneous catalyst. davidpublisher.com

The synthetic strategy is based on the "Blue Bottle reaction," where glucose is oxidized in an alkaline aqueous solution. davidpublisher.com Methylene blue acts as a catalyst, facilitating the selective oxidation of glucose to gluconic acid. The catalyst itself is reduced to the colorless leucomethylene blue and is then re-oxidized by atmospheric oxygen, allowing the catalytic cycle to continue. davidpublisher.com

A key innovation in this methodology is the use of a water-immiscible methylene blue salt, such as methylene blue docusate. This property allows the catalyst to function as a heterogeneous system, which simplifies the separation and recycling of the catalyst from the aqueous product solution. This is a significant advantage over homogeneous catalysts, where recovery can be problematic and costly. davidpublisher.com The general principle of this method has been extended to the potential synthesis of various gluconate salts, including those of calcium, barium, potassium, lithium, and magnesium, by selecting the appropriate basic solution. davidpublisher.com

Evaluation of Catalytic Efficiency and Product Selectivity

The effectiveness of heterogeneous non-metal catalysts in the synthesis of gluconate salts has been evaluated, primarily through the production of sodium gluconate as a model compound. The catalytic performance of different methylene blue-based catalysts has been compared to assess their efficiency and selectivity.

Research has demonstrated that the novel methylene blue docusate ([MB][AOT]) salt exhibits high efficiency as a heterogeneous catalyst for the synthesis of sodium gluconate. In comparative studies, this catalyst achieved a product yield of over 85% in a significantly shorter reaction time of three hours. davidpublisher.com This performance is notably superior to that of the more common, water-soluble methylene blue chloride ([MB]Cl), which acts as a homogeneous catalyst and yields over 75% under similar conditions. davidpublisher.com

The product selectivity of this catalytic system is high for the formation of the corresponding gluconate salt. The primary reaction is the oxidation of the aldehyde group of D-glucose to a carboxyl group, forming gluconic acid, which is then neutralized in the alkaline medium to yield the gluconate salt. davidpublisher.com

The following interactive data tables summarize the comparative catalytic efficiency of different methylene blue derivatives in the synthesis of sodium gluconate, which serves as an analogue for the synthesis of magnesium(2+) digluconate.

Table 1: Properties of Methylene Blue (MB) Salt Catalysts

| Catalyst | Anion | Water Solubility | Catalytic System |

|---|---|---|---|

| [MB]Cl | Chloride | Soluble | Homogeneous |

| [MB][TfO] | Trifluoromethanesulfonate | Soluble | Homogeneous |

Table 2: Catalytic Efficiency of Methylene Blue Derivatives in Sodium Gluconate Synthesis

| Catalyst | Reaction Time (hours) | Yield (%) |

|---|---|---|

| [MB]Cl | 3 | > 75 |

| [MB][TfO] | 3 | > 75 |

The data indicates that the heterogeneous catalyst, [MB][AOT], not only provides a higher yield but also offers the advantage of being easily recyclable due to its immiscibility in water, which is a crucial factor for sustainable industrial processes. davidpublisher.com The successful application of this catalytic system for sodium gluconate strongly suggests its viability for the efficient and selective synthesis of magnesium(2+) digluconate.

Advanced Spectroscopic and Analytical Characterization of Magnesium 2+ Digluconate

Spectroscopic Analysis for Structural Elucidation and Molecular Interactions

Spectroscopic methods are indispensable for elucidating the molecular structure and understanding the interactions of Magnesium(2+) digluconate in different states.

NMR spectroscopy is a powerful tool for investigating the coordination of the gluconate ligand to the magnesium ion and for studying the dynamic equilibria present in solution.

Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms within the gluconate ligand upon complexation with Mg²⁺. Studies have shown that the signals for the protons of the CH₂ and CH groups, as well as the hydroxyl (OH) protons, are observed in the ¹H NMR spectrum. researchgate.net The coordination of the magnesium ion with the gluconate ligand is primarily indicated by shifts in the NMR signals. Research combining NMR spectroscopy with potentiometric titrations has been instrumental in identifying the various species present in solution. acs.orgnih.govresearchgate.net

In the ¹³C NMR spectrum, distinct signals for the carboxylate (COO⁻), methylene (B1212753) (CH₂), and methine (CH) groups confirm the structure of the gluconate ligand. researchgate.net The interaction with the Mg²⁺ ion can influence the chemical shifts of these carbon atoms, providing evidence of complex formation. Density functional theory (DFT) calculations, in conjunction with IR and NMR data, suggest a monodentate coordination of the gluconate anion (Gluc⁻) in the MgGluc⁺ complex. researchgate.netnih.gov

Table 1: Representative NMR Spectral Data for Magnesium Digluconate Note: Chemical shifts (δ) are dependent on the solvent, concentration, and pH. The following are illustrative values.

| Nucleus | Functional Group | Approximate Chemical Shift (ppm) |

| ¹H | CH, CH₂, OH | δ 3.4 - 6.3 |

| ¹³C | CO (Carboxylate) | ~δ 180 |

| CH (Methine) | ~δ 70 - 75 | |

| CH₂ (Methylene) | ~δ 63 |

This table is generated based on data reported in the literature. researchgate.netresearchgate.netresearchgate.net

The study of complexation equilibria between Mg²⁺ and D-gluconate (Gluc⁻) is critical, particularly in neutral to alkaline conditions. acs.orgnih.gov Through a combination of NMR measurements and potentiometric titrations, researchers have identified the formation of several distinct complex species in solution. nih.gov These include the primary 1:1 complex, MgGluc⁺, as well as various hydroxido complexes that form as the pH increases. acs.orgnih.govnih.gov

The identified species in solution include:

MgGluc⁺

MgGlucOH⁰

MgGluc(OH)₂⁻

Mg₃Gluc₂(OH)₄⁰ (a trinuclear species) acs.orgnih.govnih.gov

The identification of these complexes is crucial for modeling the chemical speciation of magnesium in solutions containing gluconate. acs.orgnih.gov The formation of these coordination compounds can significantly influence the properties and behavior of the solution. acs.orgnih.gov DFT calculations have further elucidated the structural dynamics, indicating that in the MgGluc⁺ complex, the acidity of the metal-bound water molecules is increased due to the formation of strong hydrogen bonds with the gluconate ligand. This phenomenon is described as ligand-promoted hydrolysis. researchgate.netnih.gov

Fourier Transform Infrared (FT-IR) spectroscopy is used to identify the characteristic functional groups present in the Magnesium(2+) digluconate molecule. The IR spectrum displays absorption bands corresponding to the stretching and bending vibrations of these groups. researchgate.netresearchgate.net Key absorption bands include a broad, high-intensity band for the O-H stretching of the hydroxyl groups and water molecules, as well as bands for C-O stretching of primary and secondary alcohol groups. researchgate.netresearchgate.net FT-IR analysis confirms the presence of all expected functional groups within the compound's structure. researchgate.net

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about electronic transitions within the molecule. Aqueous solutions of magnesium digluconate show a maximum absorbance (λmax) in the ultraviolet region, typically around 197-202 nm. researchgate.netarpnjournals.orgnih.govresearchgate.net This absorption is attributed to σ → σ* electronic transitions associated with the σ-bonded electrons in the C-C and C-H functional groups. researchgate.net

Table 2: Spectroscopic Data (IR and UV-Vis) for Magnesium Digluconate

| Technique | Feature | Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| FT-IR | O-H stretch | ~3433 (broad) | Hydroxyl groups and water |

| C-O stretch | ~1057 | Primary alcohol group | |

| UV-Vis | λmax | ~197-202 nm | σ → σ* transitions |

This table is generated based on data reported in the literature. researchgate.netresearchgate.netarpnjournals.orgnih.govresearchgate.net

Powder X-ray diffraction (PXRD) analysis confirms that Magnesium(2+) digluconate is a crystalline material. arpnjournals.orgnih.gov The XRD diffractogram shows a pattern of well-defined, sharp, and intense peaks, which is characteristic of a crystalline solid. arpnjournals.orgresearchgate.net The positions of these peaks (expressed as 2θ angles) and their relative intensities are unique to the compound's crystal structure. researchgate.net

XRD data is fundamental for:

Phase Identification: Confirming the identity of the magnesium digluconate. nih.gov

Crystallite Size Calculation: The width of the diffraction peaks can be used to estimate the average size of the crystallites, with studies reporting sizes in the range of 14.10 to 47.35 nm. nih.gov

Polymorphism Identification: XRD is a key technique for identifying different crystalline forms (polymorphs) of a compound, although specific polymorphs for magnesium digluconate are not extensively detailed in the provided search context.

Table 3: Representative Powder X-ray Diffraction Peaks for Magnesium Digluconate

| 2θ Angle (°) | d-spacing (Å) | Relative Intensity (%) |

| 23.3661 | 3.80 | High |

| 26.1277 | 3.41 | High |

| 27.7067 | 3.22 | Medium |

| 30.2582 | 2.95 | Medium |

| 31.8004 | 2.81 | High |

Data extracted from representative diffractograms. arpnjournals.orgresearchgate.net Note that peak positions and intensities can vary slightly based on instrumentation and sample preparation.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Solution and Solid State

Advanced Analytical Techniques for Quantification, Purity, and Material Properties

A variety of advanced analytical techniques are employed to quantify Magnesium(2+) digluconate, assess its purity, and characterize its material properties.

High-Performance Liquid Chromatography (HPLC): This is a widely used technique for separating and quantifying the components in a sample, making it suitable for determining the purity of magnesium digluconate by comparing the results against known reference standards. ruipugroup.comresearchgate.net

Titration: Complexometric titration is a standard method for assaying the magnesium content. The sample is dissolved and titrated with a standardized solution of ethylenediaminetetraacetic acid (EDTA) using an indicator like Eriochrome Black T to determine the endpoint. drugfuture.comfao.orgscribd.com This method is also used to determine the presence of reducing substances. drugfuture.com

Elemental Analysis: Techniques such as Atomic Absorption Spectroscopy (AAS) or Inductively Coupled Plasma (ICP) spectroscopy can be used to accurately quantify the amount of magnesium present, thereby determining the elemental composition and purity of the compound. ruipugroup.comntis.gov

Purity Tests: Standardized methods are available to test for specific impurities. These include tests for chlorides, sulfates, and heavy metals to ensure the compound meets required purity specifications. drugfuture.comdrugfuture.com

Particle Size Analysis (PSA): This technique is used to determine the particle size distribution of the powdered solid, which is an important physical property. One study reported values of d(0.5) = 38.299 µm and a specific surface area of 0.372 m²/g. nih.gov

Table 4: Summary of Analytical Techniques and Their Applications

| Technique | Application | Method Summary |

| HPLC | Purity Assessment | Separation and quantification of components based on retention times. ruipugroup.com |

| Complexometric Titration | Assay (Magnesium Content) | Titration with 0.05 M EDTA to a colorimetric endpoint. drugfuture.comfao.org |

| AAS / ICP | Elemental Composition | Quantification of magnesium element. ruipugroup.com |

| Karl Fischer Titration | Water Content | Determines water content, with typical limits between 3.0% and 12.0%. drugfuture.com |

| Limit Tests | Impurity Control | Colorimetric or turbidimetric tests for specific ions like chloride and sulfate (B86663). drugfuture.comdrugfuture.com |

| Particle Size Analysis | Material Properties | Measurement of particle size distribution and specific surface area. nih.gov |

Atomic Absorption Spectrometry (AAS) for Quantitative Magnesium Ion Determination

Atomic Absorption Spectrometry (AAS) is a highly sensitive and specific analytical technique employed for the quantitative determination of magnesium ions in magnesium(2+) digluconate. The method is based on the principle that magnesium atoms in a ground state absorb light at a characteristic wavelength when atomized in a flame. The amount of light absorbed is directly proportional to the concentration of magnesium atoms in the sample.

For the analysis of magnesium, a magnesium hollow cathode lamp is used, which emits a specific wavelength of light (typically 285.2 nm) that is absorbed by magnesium atoms. The sample, after appropriate dilution, is aspirated into a flame (commonly an air-acetylene flame), which provides the energy to dissociate the compound and convert the magnesium ions into free ground-state atoms. sdiarticle4.comlatech.edu

A critical aspect of AAS analysis for magnesium is addressing potential chemical interferences. Anions such as phosphate (B84403), silicate, and sulfate, as well as aluminum, can form thermally stable compounds with magnesium in the flame, reducing the population of free magnesium atoms and leading to erroneously low readings. nemi.govnemi.gov To mitigate these interferences, a releasing agent, typically a solution of lanthanum chloride, is added to both the sample and standard solutions. nemi.govnemi.gov Lanthanum preferentially binds with the interfering anions, allowing the magnesium to be atomized freely. nemi.gov

The analytical procedure involves creating a calibration curve from a series of standard solutions of known magnesium concentrations. sdiarticle4.comlatech.edu The absorbance of the unknown magnesium(2+) digluconate sample is then measured, and its concentration is determined by interpolation from the calibration curve. sdiarticle4.com This technique is valued for its accuracy and is suitable for determining the magnesium content in pharmaceutical preparations, ensuring they meet specified purity levels. sdiarticle4.comntis.gov

Potentiometric and Complexometric Titrations for Stoichiometry and Stability Constants

Potentiometric and complexometric titrations are fundamental analytical methods used to investigate the stoichiometry and determine the stability constants of the complexes formed between magnesium ions (Mg²⁺) and gluconate (Gluc⁻). These techniques provide crucial insights into the chemical speciation of magnesium(2+) digluconate in solution.

Potentiometric Titrations involve monitoring the pH of a solution containing magnesium and gluconate ions as a titrant (typically a strong base like NaOH) is added. nih.govacs.org The resulting titration curves show changes in pH that are indicative of complex formation. nih.gov By analyzing these curves, researchers can identify the different complex species that form as a function of pH. nih.govacs.org Studies conducted at 25 °C and a high ionic strength (4 M) have revealed the formation of several distinct magnesium-gluconate complexes, including MgGluc⁺, MgGlucOH⁰, MgGluc(OH)₂⁻, and a trinuclear species, Mg₃Gluc₂(OH)₄⁰. nih.govresearchgate.net The formation of these stable, deprotonated complexes, particularly at neutral to alkaline pH, is a key characteristic of the Mg²⁺/Gluc⁻ system. nih.govacs.org

Complexometric Titration is a volumetric analysis method used for the assay of magnesium(2+) digluconate. A common procedure involves dissolving a precisely weighed sample in water and adding an ammonia/ammonium chloride buffer to maintain a high pH. fao.org A metallochromic indicator, such as Eriochrome Black T, is then added to the solution. The solution is titrated with a standardized solution of a chelating agent, typically disodium (B8443419) ethylenediaminetetraacetate (B1237979) (EDTA). fao.org Initially, the magnesium ions form a colored complex with the indicator. As EDTA is added, it forms a more stable complex with the magnesium ions. The endpoint is reached when all the magnesium has been complexed by the EDTA, resulting in a distinct color change of the indicator to a deep blue. fao.org The volume of EDTA titrant used is directly proportional to the amount of magnesium in the sample, allowing for the calculation of the purity of the magnesium(2+) digluconate. fao.org

The stability constants derived from these titration methods quantify the strength of the interaction between the magnesium ion and the gluconate ligand for each identified species.

Table 1: Identified Magnesium(2+) Digluconate Complex Species

| Complex Species |

|---|

| MgGluc⁺ |

| MgGlucOH⁰ |

| MgGluc(OH)₂⁻ |

| Mg₃Gluc₂(OH)₄⁰ |

Data derived from potentiometric titration studies. nih.govresearchgate.net

Chromatographic Methods for Purity Profiling and Impurity Analysis

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), are indispensable tools for assessing the purity and identifying impurities in magnesium(2+) digluconate. ruipugroup.comopenpr.com These methods separate, identify, and quantify the individual components present in a sample, providing a detailed purity profile. biomedres.us

In the analysis of magnesium(2+) digluconate, reversed-phase HPLC is often employed. researchgate.net LC-MS analysis has shown that chromatograms of magnesium gluconate can display more than one peak, which may indicate the presence of different forms or related substances. usc.eduusc.edu For instance, one study reported a liquid chromatogram with two distinct peaks at retention times (Rₜ) of approximately 1.8 and 2.0 minutes. usc.eduusc.edu The relative peak areas can be used to quantify the proportion of each component, which is critical for purity assessment. usc.edu

Mass spectrometry, when coupled with liquid chromatography (LC-MS), provides structural information about the separated components. usc.edu In positive ionization mode, ESI-MS spectra of magnesium gluconate have identified the protonated molecular ion [M+H]⁺ at a mass-to-charge ratio (m/z) of 415. usc.edu Another observed peak at m/z 447 corresponds to an adduct of the magnesium gluconate with methanol, a solvent used in the mobile phase. usc.eduusc.edu In negative ionization mode, the gluconate ion is detected at m/z 195. usc.eduusc.edu By analyzing the fragmentation patterns, potential impurities and degradation products can be identified and characterized, which is essential for ensuring the quality and safety of the compound. biomedres.ususc.edu

Thermal Analysis (Thermogravimetric Analysis and Differential Scanning Calorimetry) for Degradation Mechanisms and Phase Transitions

Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), are used to characterize the thermal stability, degradation mechanisms, and phase transitions of magnesium(2+) digluconate. nih.govpsu.edu

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. iitk.ac.in TGA thermograms for magnesium gluconate typically show a multi-step degradation process. nih.govsemanticscholar.org One study identified three main stages of thermal degradation up to 895.18 °C, resulting in a total weight loss of 88.51%. nih.gov Another analysis also showed three degradation steps, with weight losses of 2.85%, 37.91%, and 42.44% in the respective steps. semanticscholar.org The initial weight loss, occurring at lower temperatures (e.g., around 150-155 °C), is generally associated with the removal of hydrated water molecules. semanticscholar.orgusc.edu Subsequent steps at higher temperatures correspond to the decomposition of the organic gluconate moiety. semanticscholar.org TGA data indicates that magnesium gluconate is thermally stable up to approximately 165-170 °C. nih.gov

Table 2: TGA Thermal Degradation Steps of Magnesium(2+) Digluconate

| Degradation Step | Temperature (°C) | Weight Loss (%) |

|---|---|---|

| 1 | ~152 | 2.85 |

| 2 | ~261 | 37.91 |

| 3 | ~896 | 42.44 |

Data represents one example of thermal degradation analysis. semanticscholar.org

Differential Scanning Calorimetry (DSC) measures the difference in heat flow between a sample and a reference as a function of temperature. linseis.comlucideon.com This technique is used to determine temperatures of phase transitions, such as melting. linseis.com DSC analysis of magnesium gluconate shows a sharp endothermic peak corresponding to its melting point. semanticscholar.org Reported melting points are consistently in the range of 169-172 °C. nih.govsemanticscholar.orgusc.edu For example, specific studies have recorded melting points at 169.90 °C and 170.29 °C. nih.govsemanticscholar.org The DSC curve also allows for the calculation of the latent heat of fusion (enthalpy of fusion), which is the energy required to melt the substance. A reported value for the enthalpy of fusion is 308.7 J/g. nih.gov

Table 3: DSC Thermal Properties of Magnesium(2+) Digluconate

| Thermal Property | Value |

|---|---|

| Melting Point | 169.90 °C |

| Enthalpy of Fusion | 308.7 J/g |

Data from a study on the physicochemical and thermal properties of magnesium(2+) digluconate. nih.gov

Particle Size Distribution Analysis for Formulation Optimization

Particle size distribution (PSD) is a critical physical characteristic of magnesium(2+) digluconate powder that significantly influences its performance in pharmaceutical formulations. pharmaceuticaljournal.nethanningfield.com The size and distribution of particles affect key properties such as flowability, compressibility, dissolution rate, and bioavailability. Therefore, PSD analysis is essential for optimizing the manufacturing process and ensuring the quality of the final drug product. pharmaceuticaljournal.net

Laser diffraction is a common technique used to measure the particle size distribution of powders. This method provides quantitative data on the percentage of particles at different size ranges. The distribution is often described by specific percentile values, such as d(0.1), d(0.5), and d(0.9). nih.govresearchgate.net These values represent the particle diameter at which 10%, 50% (median), and 90% of the sample's mass is comprised of particles with a smaller diameter, respectively. researchgate.net

A detailed analysis of a magnesium gluconate sample reported the following particle size distribution parameters:

d(0.1): 6.552 µm

d(0.5): 38.299 µm

d(0.9): 173.712 µm nih.gov

The volume-weighted mean diameter, D(4,3), which is sensitive to the presence of larger particles, was found to be 67.122 µm for the same sample. nih.gov Additionally, the specific surface area (SSA), which is inversely related to particle size, was determined to be 0.372 m²/g. nih.gov For oral solid dosage forms like tablets, a well-defined PSD with a certain proportion of fine particles is often desired to fill the interstitial spaces between larger particles, which can improve compaction and tablet uniformity. hanningfield.com Controlling the PSD is therefore a crucial step in the formulation development of magnesium(2+) digluconate. google.com

Table 4: Particle Size Distribution Data for Magnesium(2+) Digluconate

| Parameter | Value |

|---|---|

| d(0.1) | 6.552 µm |

| d(0.5) | 38.299 µm |

| d(0.9) | 173.712 µm |

| D(4,3) (Volume-Weighted Mean Diameter) | 67.122 µm |

| Specific Surface Area (SSA) | 0.372 m²/g |

Data from an in-depth investigation of magnesium(II) gluconate properties. nih.gov

Molecular and Biochemical Mechanisms of Action and Interaction

Role of Magnesium Ions in Enzymatic Cofactor Activities

Magnesium is a vital cofactor in over 600 enzymatic reactions and an activator for an additional 200 enzymes. nih.gov Its significance is underscored by its involvement in fundamental cellular processes ranging from energy metabolism to the synthesis of genetic material. drinkharlo.comnih.gov

Magnesium is indispensable for the production of adenosine (B11128) triphosphate (ATP), the primary energy currency of the cell. nih.gov It plays a critical role in both glycolysis and oxidative phosphorylation. nih.govnih.gov In order for ATP to be biologically active, it must be bound to a magnesium ion, forming Mg-ATP. wikipedia.org

In the glycolytic pathway, magnesium is a required cofactor for several key enzymes: nih.govstackexchange.com

Hexokinase: Catalyzes the initial step of glycolysis, the phosphorylation of glucose. stackexchange.com

Phosphofructokinase: A key regulatory enzyme in glycolysis. nih.gov

Phosphoglycerate kinase: Facilitates one of the ATP-generating steps. nih.gov

Pyruvate (B1213749) kinase: Catalyzes the final step of glycolysis, leading to the formation of pyruvate and ATP. nih.govwikipedia.org

Within the mitochondria, magnesium is essential for the process of oxidative phosphorylation. nih.gov It is a cofactor for enzymes in the Krebs cycle and is involved in the synthesis of ATP by F-actin ATPase. nih.govnih.gov

| Enzyme | Role in Glycolysis |

|---|---|

| Hexokinase | Phosphorylation of glucose to glucose-6-phosphate. |

| Phosphofructokinase | Phosphorylation of fructose-6-phosphate (B1210287) to fructose-1,6-bisphosphate. |

| Phosphoglycerate kinase | Transfer of a phosphate (B84403) group from 1,3-bisphosphoglycerate to ADP, forming ATP. |

| Pyruvate kinase | Transfer of a phosphate group from phosphoenolpyruvate (B93156) to ADP, forming ATP and pyruvate. |

Magnesium is fundamentally important for the synthesis, stability, and function of nucleic acids (DNA and RNA) and proteins. nih.govnih.gov It is required for DNA replication, transcription into RNA, and translation into protein. nih.gov

Nucleic Acid Stability and Function: Magnesium ions help to stabilize the structure of DNA and RNA by neutralizing the negative charges of the phosphate backbone. nih.govnih.gov This stabilization is crucial for maintaining the integrity of the genetic material. nih.gov Furthermore, magnesium is an essential cofactor for numerous enzymes involved in DNA and RNA metabolism, including: nih.govnih.govmagnesium.ca

DNA polymerases: Enzymes that synthesize DNA molecules from deoxyribonucleotides. magnesium.ca

RNA polymerases: Enzymes that produce RNA from a DNA template. magnesium.ca

Enzymes involved in DNA repair: Magnesium is required for nucleotide excision repair, base excision repair, and mismatch repair, which are critical for removing DNA damage. nih.gov

Protein Synthesis: The process of protein synthesis, or translation, is heavily dependent on magnesium. Magnesium ions are crucial for the stability of ribosomes, the cellular machinery responsible for synthesizing proteins. drinkharlo.combibliotekanauki.pl They are also involved in the binding of messenger RNA (mRNA) to the ribosome and in the activation of amino acids for their incorporation into the growing polypeptide chain. drinkharlo.com A deficiency in magnesium can impair protein synthesis, potentially leading to the production of incomplete or faulty proteins. drinkharlo.comlevel-lemonade.com

Cellular and Subcellular Interactions of Magnesium(2+) Digluconate

The dissociated magnesium ions from magnesium(2+) digluconate interact with various cellular components to regulate a multitude of physiological functions.

Magnesium plays a significant role in modulating the properties of biological membranes and the function of ion channels. wikipedia.orgnih.gov It can influence membrane permeability and electrical properties. nih.gov Magnesium ions interact with the phospholipid bilayer of cell membranes, which can affect membrane fluidity and the activity of membrane-bound enzymes.

Magnesium also directly regulates the activity of various ion channels, including those for potassium (K+) and calcium (Ca2+). nih.govnih.gov For instance, intracellular magnesium can block the outward flow of potassium through certain potassium channels. mgwater.com It also acts as a physiological antagonist of calcium, competing with calcium for binding sites on proteins and transporters, thereby modulating calcium signaling. nih.gov This interaction is important for processes such as nerve impulse conduction and muscle contraction. nih.gov

The concentration of magnesium within cells is tightly regulated. nih.govnih.gov Mammalian cells maintain a high concentration of total and free magnesium, which is essential for the numerous cellular functions it regulates. nih.gov Intracellular magnesium homeostasis is controlled by a balance between influx, efflux, and storage within subcellular organelles like mitochondria. wikipedia.orgnih.gov A significant portion of intracellular magnesium is bound to ATP, nucleic acids, and proteins, creating a buffer for the free magnesium ion concentration. wikipedia.org

The transport of magnesium across the cell membrane is a complex process involving specific transport proteins. wikipedia.orgwikipedia.org Biological membranes are generally impermeable to magnesium ions, necessitating protein-mediated transport. wikipedia.org

Magnesium uptake into cells is primarily mediated by channel-like transport systems. nih.gov Several families of magnesium transport proteins have been identified, including the transient receptor potential melastatin (TRPM) channels, specifically TRPM6 and TRPM7. wikipedia.org These proteins act as both channels for magnesium influx and as enzymes (chanzymes). mdpi.com

Magnesium efflux, or the removal of magnesium from the cell, is thought to be mediated by exchangers, such as a sodium-dependent exchange mechanism. physiology.orgresearchgate.net The regulation of these transport systems ensures that intracellular magnesium levels are maintained within the optimal range for cellular function. nih.gov

| Transport Process | Key Protein Families/Mechanisms | Primary Function |

|---|---|---|

| Influx (Uptake) | TRPM6, TRPM7 | Allows magnesium to enter the cell down its electrochemical gradient. |

| Efflux (Removal) | Na+/Mg2+ exchangers (e.g., SLC41A1) | Actively transports magnesium out of the cell against its concentration gradient. |

| Paracellular Transport | Claudins (in specific epithelia) | Allows magnesium to pass between cells. |

Oxidative Stress Modulation and Redox Properties

The gluconate component of Magnesium(2+) digluconate is instrumental in the compound's ability to modulate oxidative stress. This activity is not merely a passive effect but involves direct interaction with reactive oxygen species and influence over biological systems prone to oxidative damage.

Direct Radical Scavenging Capabilities Attributed to the Gluconate Moiety

The gluconate moiety exhibits significant anti-radical properties. In a Fenton-reaction system (Fe(II)+ H2O2), which generates highly reactive hydroxyl radicals (•OH), magnesium gluconate has been shown to markedly inhibit the formation of these radicals. nih.gov This effect, observed through electron spin resonance (ESR) measurements of the DMPO-OH signal, was not replicated by other magnesium salts like magnesium sulfate (B86663) or magnesium chloride, indicating that the gluconate itself is the active component in this scavenging activity. nih.gov Further studies suggest that gluconate can displace iron from "catalytic sites" of oxidative damage, as demonstrated by its dose-dependent inhibition of iron-catalyzed deoxyribose degradation. nih.gov

Comparative studies have also highlighted the antioxidant capabilities of sodium D-gluconate. It has been shown to significantly inhibit the production of superoxide (B77818) anions (O₂⁻) in activated human blood platelets, demonstrating a direct scavenging effect on this key reactive oxygen species. nih.gov

Modulation of Lipid Peroxidation and Maintenance of Endothelial Cell Integrity

The gluconate moiety plays a crucial role in protecting cellular structures, particularly endothelial cells, from oxidative damage by inhibiting lipid peroxidation. When microsomal membranes are subjected to peroxidation by a superoxide-driven, iron-catalyzed system, magnesium gluconate inhibits the formation of thiobarbituric acid reactive substances (TBARS), a key marker of lipid peroxidation. nih.gov This inhibition is concentration-dependent, with a reported IC50 (the concentration required to achieve 50% inhibition) of 2.3 mM. nih.gov In contrast, other magnesium salts were found to be substantially less effective. nih.gov

This protective effect extends to cellular integrity. In cultured bovine aortic endothelial cells exposed to free radicals, magnesium gluconate concentration-dependently attenuated the loss of cell survival and proliferation. nih.gov The concentration required to achieve 50% of the maximal effect (EC50) was approximately 1.3 mM for preserving cell survival. nih.gov Again, magnesium sulfate and magnesium chloride were significantly less potent, underscoring the protective action of the gluconate ligand. nih.gov Studies on human blood platelets further confirm that gluconate derivatives can significantly inhibit thrombin-induced arachidonic acid peroxidation. nih.gov

Influence on Endogenous Antioxidant Enzyme Systems

Beyond direct scavenging, magnesium gluconate influences the body's own antioxidant defenses. When endothelial cells were exposed to a free radical-generating system, a significant loss of total glutathione (B108866) (GSH), a critical intracellular antioxidant, was observed. nih.gov Pre-treatment of these cells with magnesium gluconate significantly prevented this GSH loss in a dose-dependent manner, with an EC50 of 1.1 mM. nih.gov This preservation of the glutathione pool is vital for maintaining the cellular redox state and the function of glutathione-dependent enzymes like glutathione peroxidase, which are essential for detoxifying harmful peroxides.

Complexation Chemistry and Ligand-Promoted Metal-Ion Hydrolysis

In aqueous solutions, the interaction between the magnesium ion (Mg²⁺) and the gluconate anion (Gluc⁻) is not straightforward, leading to the formation of various complex species. This chemistry is heavily influenced by factors like pH and involves the hydrolysis of water molecules coordinated to the magnesium ion.

Formation of Magnesium(II)-Gluconate Hydroxido Complexes in Solution

Research combining potentiometric titrations and NMR spectroscopy has identified several magnesium-gluconate complexes that form in solution, particularly in neutral to alkaline media. acs.orgnih.govnih.gov Beyond the simple 1:1 complex (MgGluc⁺), a series of hydroxido complexes are formed as the pH increases. acs.orgnih.govresearchgate.net These species arise from the deprotonation of water molecules bound to the magnesium ion. nih.gov

The identified complexes include:

MgGluc⁺

MgGlucOH⁰

MgGluc(OH)₂⁻

Mg₃Gluc₂(OH)₄⁰

The identification of the trinuclear species, Mg₃Gluc₂(OH)₄⁰, is particularly significant as it provides evidence for the existence of more complex, multinuclear magnesium(II) hydroxido structures in solution. acs.orgnih.gov

| Identified Magnesium-Gluconate Complex | Chemical Formula |

| Magnesium Gluconate (1:1) | MgGluc⁺ |

| Magnesium Gluconate Hydroxido | MgGlucOH⁰ |

| Magnesium Gluconate Dihydroxido | MgGluc(OH)₂⁻ |

| Trinuclear Magnesium Gluconate Tetrahydroxido | Mg₃Gluc₂(OH)₄⁰ |

This table summarizes the various hydroxido complexes of magnesium(II)-gluconate identified in solution through potentiometric and spectroscopic studies. acs.orgnih.govresearchgate.net

Influence of Ligand Coordination on the Acidity of Metal-Bound Water Molecules

The coordination of the gluconate ligand to the magnesium ion significantly alters the properties of the water molecules also bound to the metal center. Potentiometric data reveal that the acidity of the water molecules in the MgGluc⁺ and MgGlucOH⁰ complexes is higher than in the simple hydrated magnesium aqua ion, Mg(H₂O)₆²⁺. acs.orgnih.govnih.govresearchgate.net

This phenomenon, termed "ligand-promoted metal-ion hydrolysis," means that the metal-bound water molecules release a proton (H⁺) more readily in the presence of the gluconate ligand. acs.orgnih.gov Density functional theory (DFT) calculations explain this increased acidity by the formation of strong hydrogen bonds between the coordinated gluconate anion and the hydrated magnesium ion (Mg(H₂O)₆²⁺). acs.orgnih.govnih.govresearchgate.net This interaction facilitates the deprotonation of the bound water, leading to the formation of the hydroxido complexes observed in solution. nih.gov This is distinct from a mechanism where the ligand itself is deprotonated. acs.orgnih.gov

Relevance to Chemical Speciation in Complex Aqueous Environments (e.g., Radioactive Waste Repositories)

The complexation equilibria between the magnesium ion (Mg²⁺) and the D-gluconate (Gluc⁻) ion are of considerable importance for modeling chemical speciation in low- and intermediate-level radioactive waste repositories. nih.govacs.orgacs.orgnih.gov D-gluconate, used as an additive in cement, is likely to be present in these underground repositories and is considered a model for organic contaminants. nih.gov In the hyperalkaline conditions typical of cement pore waters, gluconate can act as a potent complexing agent, potentially interfering with the retardation of radionuclides. acs.org

The presence of organic molecules like gluconate can increase the solubility of radionuclides by forming stable metal complexes. nih.gov Gluconate is known to form chelates with several radionuclides in alkaline mediums, including thorium(IV), uranium(IV), uranium(VI), neptunium(IV), plutonium(IV), and americium(III). nih.gov

However, the interaction with magnesium ions introduces a significant variable. Studies combining potentiometric titrations, NMR spectroscopy, and quantum-chemical computations have shown that Mg²⁺ and gluconate form several complexes in neutral-to-alkaline solutions, including MgGluc⁺, MgGlucOH⁰, MgGluc(OH)₂⁻, and Mg₃Gluc₂(OH)₄⁰. nih.govacs.orgacs.org Speciation calculations have demonstrated that the presence of magnesium chloride (MgCl₂) can markedly decrease the solubility of thorium(IV) at low gluconate concentrations. nih.govacs.orgnih.gov This is a critical thermodynamic aspect for modeling the behavior of actinides in radioactive waste disposals, as MgCl₂ may lower the mobility of certain radionuclides. nih.govacs.org

Table 1: Magnesium(II) D-Gluconate Complexes Identified in Aqueous Solutions This interactive table summarizes the key magnesium-gluconate complexes formed in neutral-to-alkaline environments, relevant to the conditions in radioactive waste repositories.

| Complex Species | Chemical Formula |

|---|---|

| Magnesium Gluconate | MgGluc⁺ |

| Magnesium Gluconate Hydroxide (B78521) | MgGlucOH⁰ |

| Magnesium Gluconate Dihydroxide | MgGluc(OH)₂⁻ |

| Trinuclear Magnesium Gluconate Hydroxide | Mg₃Gluc₂(OH)₄⁰ |

Interactions with Other Ions and Biomolecules

Antagonistic and Synergistic Relationships with Calcium Ions

Magnesium and calcium ions share a complex relationship that can be both antagonistic and synergistic. traceelements.comupgradedformulas.com Their most well-documented interaction is antagonistic, particularly in physiological processes like muscle function and vascular tone. kairosfloats.comnih.gov

Calcium is essential for muscle contraction; it binds to regulatory proteins that initiate the process. kairosfloats.com Conversely, magnesium is vital for muscle relaxation, acting as a natural calcium antagonist by competing with calcium for binding sites on these proteins, thereby inhibiting excessive contraction. kairosfloats.com An imbalance, such as high calcium levels or magnesium deficiency, can lead to prolonged muscle spasms. kairosfloats.com Similarly, in vascular smooth muscle, magnesium can diminish calcium-induced contractions. kairosfloats.comnih.gov Studies have shown that removing magnesium from the surrounding medium can enhance the formation of endothelium-derived relaxing factors through calcium-dependent mechanisms, while the re-addition of calcium in the presence of magnesium leads to contractile responses. nih.gov

While primarily antagonistic, some contexts suggest a synergistic relationship. Within a normal physiological range, one mineral can support the metabolic processes and absorption of the other. traceelements.com However, in higher, pharmacological amounts, they can antagonize each other's absorption and function. traceelements.com

Table 2: Summary of Magnesium and Calcium Ion Interactions This interactive table outlines the dualistic relationship between magnesium and calcium ions.

| Type of Relationship | Mechanism of Action | Physiological Context |

|---|---|---|

| Antagonistic | Competitive binding to proteins; modulation of ion transport channels. | Muscle contraction/relaxation, vascular smooth muscle tone. kairosfloats.comnih.gov |

| Synergistic | Co-factors in various enzymatic reactions; mutual support of absorption at physiological levels. | General metabolic processes, bone health. traceelements.comupgradedformulas.com |

Chelation Properties and Interactions with Trace Metal Ions (e.g., Thorium(IV))

The gluconate anion is an effective chelating agent due to its carboxylic group and multiple hydroxyl groups, which can participate in complexation. frontiersin.org It forms stable chelate complexes with a variety of radionuclides. frontiersin.org A significant interaction is its ability to chelate thorium(IV) nih.gov.

The formation of magnesium-gluconate complexes can indirectly influence the chelation of other metal ions. As established in the context of radioactive waste, the presence of Mg²⁺ can reduce the solubility of thorium(IV) in a gluconate solution. nih.govacs.orgnih.gov This occurs because the magnesium ions compete for the gluconate ligands, forming stable Mg-gluconate complexes and thus reducing the amount of free gluconate available to chelate and solubilize thorium(IV). nih.gov

Interactions with Proteins (e.g., Albumin) and Other Macromolecules

In the bloodstream, a significant fraction of magnesium is bound to proteins. nih.gov Linear regression analysis of over 74,000 serum specimens indicates a direct relationship between the concentration of magnesium and the concentrations of total protein, albumin, and globulins. nih.gov This analysis suggests that approximately 25% of the total serum magnesium is bound to albumin, the most abundant protein in the blood, while about 8% is bound to globulins. nih.gov Other sources state that of the total protein-bound magnesium fraction, 60-70% is associated with albumin. drugbank.com

Influence on Intestinal Microbiota and Vitamin Metabolism (e.g., B1, D)

Magnesium has been shown to exert a positive impact on the composition of the gut microbiome. nih.gov Animal studies have demonstrated that magnesium supplementation can enhance the diversity of the microbiota and increase the concentration of beneficial short-chain fatty acids. mdpi.comfrontiersin.org A magnesium-deficient diet, conversely, has been shown to alter the microbial profile, for instance by decreasing levels of Bifidobacterium. mdpi.com

This interaction with the microbiota has further implications for vitamin metabolism. The benefits of vitamin D are highly dependent on a healthy gut microbiome, which is in turn influenced by magnesium. qeios.comqeios.com Magnesium is indispensable for the synthesis of the active form of vitamin D. qeios.comqeios.com Furthermore, magnesium has been shown to positively affect the metabolism of vitamin B1 in certain patient populations. nih.gov A healthy gut microbiome is required to fully realize the benefits of both magnesium and vitamin D, highlighting a complex interdependency. qeios.com Vitamin D deficiency can negatively impact the gut microbiome, which in turn can compromise the production of B vitamins. qeios.com

Preclinical and Mechanistic Research Applications of Magnesium 2+ Digluconate

In Vitro Experimental Models for Mechanistic Elucidation

In vitro studies provide a foundational understanding of the cellular and molecular impacts of magnesium(2+) digluconate. These models allow for the controlled investigation of its effects on cell behavior, membrane functions, and biochemical pathways.

Cell Culture Studies on Cellular Proliferation, Viability, and Specific Cell Functions

Research utilizing cell culture systems has explored the influence of magnesium gluconate on the survival and proliferation of various cell types. In a study on cultured bovine aortic endothelial cells, magnesium gluconate demonstrated a concentration-dependent ability to attenuate the loss of cell survival and proliferation induced by oxidative stress researchgate.netnih.gov. When these cells were exposed to free radicals, which led to a significant decrease in cell viability, pretreatment with magnesium gluconate mitigated this effect, with a reported median effective concentration (EC50) of approximately 1.3 mM for cell survival nih.gov.

Furthermore, magnesium gluconate was shown to protect against the loss of total glutathione (B108866), a critical intracellular antioxidant, in a dose-dependent manner researchgate.netnih.gov. The cytoprotective effects of magnesium gluconate in these studies were found to be significantly more potent than those of magnesium sulfate (B86663) or magnesium chloride at similar concentrations, suggesting that the gluconate component may contribute to its enhanced protective activities against oxidative damage researchgate.netnih.gov. These findings highlight the potential of magnesium(2+) digluconate in maintaining cellular viability and function, particularly under conditions of oxidative stress.

Membrane Biophysics and Ion Transport Studies in Isolated Systems

Magnesium is fundamentally involved in maintaining the electrical properties and permeability of cell membranes drugbank.com. It plays a crucial role in the active transport of ions like calcium and potassium across cellular membranes, which is vital for nerve impulse conduction and muscle contraction drugbank.compatsnap.com. Magnesium ions interact with the phospholipid bilayer, contributing to membrane stabilization patsnap.com.

While specific studies focusing exclusively on magnesium(2+) digluconate in isolated membrane biophysics and ion transport systems are not extensively detailed in the provided search results, the general mechanism of magnesium suggests its importance in these processes. Magnesium acts as a natural calcium antagonist, competing for binding sites on cell membranes drugbank.compatsnap.com. This competition influences the flow of ions through various channels patsnap.com. Research on magnesium transport across the blood-brain barrier indicates the involvement of specific ion channels, such as the transient receptor potential melastatin (TRPM) members, in magnesium influx nih.gov. It is plausible that magnesium(2+) digluconate, as a source of magnesium ions, would influence these transport mechanisms.

Biochemical Assays for Enzyme Activity Modulation and Metabolic Pathway Analysis

Magnesium is a critical cofactor for over 300 enzyme systems that regulate a wide range of biochemical reactions in the body drugbank.compatsnap.com. These enzymatic reactions are essential for processes such as protein synthesis, blood glucose control, and energy production through glycolysis and oxidative phosphorylation drugbank.com.

In the context of biochemical assays, an improved enzymatic method for determining magnesium concentrations in biological samples utilizes the activation of glucokinase. In this assay, magnesium participates as an Mg-ATP complex in a reaction catalyzed by glucokinase, which is coupled to a NADP+-dependent glucose-6-phosphate dehydrogenase reaction nih.gov. The resulting increase in absorbance is proportional to the amount of activated glucokinase, which in turn is related to the magnesium concentration nih.gov. This demonstrates the direct involvement of magnesium in enzyme kinetics. While studies specifically investigating the modulation of a wide range of enzyme activities by magnesium(2+) digluconate were not identified, its role as a magnesium source implies its participation in numerous magnesium-dependent enzymatic processes.

In Vivo Animal Models for Systemic and Organ-Specific Investigations

Animal models are indispensable for evaluating the systemic effects and bioavailability of magnesium compounds. Studies in rodents have provided valuable insights into the physiological consequences of magnesium(2+) digluconate supplementation.

Evaluation in Magnesium-Depleted Animal Models to Assess Bioavailability and Biological Effects

The bioavailability of different magnesium salts has been a key area of investigation in preclinical studies. A significant study in magnesium-depleted rats compared the bioavailability of ten different organic and inorganic magnesium salts using a stable isotope approach nih.govsemanticscholar.org. The rats were fed a magnesium-deficient diet for three weeks, after which their diet was repleted with one of the ten magnesium salts nih.gov.

The results of this study demonstrated that organic magnesium salts were generally more bioavailable than inorganic salts nih.govsemanticscholar.org. Among the ten salts tested, magnesium gluconate exhibited the highest bioavailability nih.govsemanticscholar.orgresearchgate.nettodayspractitioner.com. The absorption values for magnesium from the various salts ranged from 50% to 67%, with magnesium gluconate being at the upper end of this range nih.gov. Furthermore, rats receiving organic salts like gluconate showed higher retention of magnesium compared to those receiving inorganic salts nih.gov.

| Magnesium Salt Type | Magnesium Salt Examples | Relative Bioavailability | Key Findings |

|---|---|---|---|

| Organic | Gluconate, Pidolate, Citrate (B86180), Lactate, Aspartate | Higher | Magnesium gluconate showed the highest bioavailability among all salts tested. nih.govsemanticscholar.org |

| Inorganic | Oxide, Chloride, Sulphate, Carbonate | Lower | Generally less bioavailable compared to organic salts. nih.govsemanticscholar.org |

Studies on Bone Metabolism and Regeneration in Rodent Models

The role of magnesium in bone health is well-established, and magnesium gluconate has been investigated for its potential to enhance bone repair. A recent study explored the effects of both local implantation and oral supplementation of magnesium gluconate on bone healing in rodent models nih.gov.

In a rat model with mandible defects, a chitosan scaffold incorporated with magnesium gluconate was found to enhance bone healing by activating Wnt signaling pathways and related osteogenic and angiogenic molecules nih.gov. Oral supplementation with magnesium gluconate also stimulated bone healing in a mouse model of femoral defects, which was associated with an increase in Wnt3a and other angiogenic and osteogenic factors nih.gov.

Furthermore, the study showed that magnesium gluconate directly stimulated the induction of molecules related to Wnt signaling, angiogenesis, and osteogenesis in cultured bone marrow stromal cells nih.gov. These findings suggest that supplemental magnesium gluconate improves bone repair through the synergistic enhancement of Wnt signal-associated angiogenic and osteogenic molecules nih.gov.

| Animal Model | Intervention | Key Findings | Molecular Mechanisms |

|---|---|---|---|

| Rat Mandible Defect | Local implantation of Magnesium Gluconate-incorporated scaffold | Enhanced bone healing compared to scaffold alone. nih.gov | Activation of Wnt signals and related osteogenic and angiogenic molecules. nih.gov |

| Mouse Femoral Defect | Oral supplementation with Magnesium Gluconate | Stimulated bone healing. nih.gov | Increase in Wnt3a, and other angiogenic and osteogenic factors. nih.gov |

Enhanced Scaffold-Mediated Bone Formation

Magnesium(2+) digluconate has been investigated as a bioactive component in scaffolds for bone regeneration, demonstrating a significant capacity to enhance new bone formation. nih.govresearchgate.net When incorporated into a chitosan scaffold, for instance, magnesium gluconate has been shown to improve bone healing in rat mandible defects. nih.govresearchgate.net This enhancement is attributed to the synergistic effect of the scaffold providing a structural framework for tissue regrowth, while the released magnesium ions actively stimulate cellular processes essential for bone repair. news-medical.net

The positive impact of magnesium on bone formation is multifaceted. Magnesium ions can promote the proliferation and differentiation of osteoblasts, the cells responsible for synthesizing bone matrix. researchgate.netmdpi.com Furthermore, they can increase the mineralization of calcium, a critical step in the formation of hard bone tissue. mdpi.com Studies have shown that magnesium-based biomaterials can upregulate the expression of genes associated with osteogenesis. researchgate.netmdpi.com

A key aspect of scaffold-mediated bone formation is the interaction between the material and the host's biological environment. Magnesium gluconate-incorporated scaffolds have been found to be biocompatible and possess good microstructural properties for cell infiltration and nutrient transport. nih.govresearchgate.net The controlled release of magnesium ions from these scaffolds is crucial for sustaining the pro-osteogenic environment at the site of the defect. nih.gov

Table 1: Effects of Magnesium(2+) Digluconate on Scaffold-Mediated Bone Formation

| Parameter | Observation | References |

|---|---|---|

| Bone Healing | Enhanced in rat mandible and mouse femoral defect models. | nih.govresearchgate.net |

| Osteogenic Activation | Stimulation of osteogenesis-related molecules. | nih.gov |

| Cellular Function | Enhanced functioning of bone marrow stromal cells (BMSCs). | nih.gov |

| Biocompatibility | Good biocompatible properties in chitosan scaffolds. | nih.govresearchgate.net |

Activation of Wnt Signaling Pathway in Osteogenesis

A significant mechanism through which magnesium(2+) digluconate promotes bone formation is by activating the canonical Wnt signaling pathway. nih.govresearchgate.netnih.govresearchgate.net This pathway is crucial for embryonic development and tissue regeneration, including the differentiation of stem cells into osteoblasts. researchgate.netnih.gov

Research has demonstrated that supplemental magnesium gluconate activates Wnt signals in the context of bone healing. nih.govresearchgate.net In vivo studies on rat mandible defects implanted with magnesium gluconate-incorporated scaffolds showed activation of Wnt signaling molecules. nih.govresearchgate.net Similarly, oral supplementation with magnesium gluconate in a mouse model of femoral defects led to an increase in Wnt3a, a key ligand in the Wnt pathway. nih.govresearchgate.net

At the cellular level, magnesium ions have been shown to significantly increase the protein expression of active β-catenin. nih.govresearchgate.net This leads to the translocation of β-catenin into the nucleus, where it activates the transcription of downstream target genes such as LEF1 and Dkk1, which are directly involved in osteoblast differentiation. researchgate.netnih.gov This activation of the Wnt/β-catenin pathway in bone marrow stromal cells (BMSCs) by magnesium ions is a key driver of their differentiation towards the osteoblast lineage, thereby inducing an osteogenic effect. nih.govresearchgate.net

Table 2: Role of Magnesium(2+) Digluconate in Wnt Signaling Pathway Activation

| Component | Effect | References |

|---|---|---|

| Wnt Signals | Activated in mandible and femoral defect models. | nih.govresearchgate.net |

| Wnt3a | Increased expression with oral supplementation. | nih.govresearchgate.net |

| β-catenin | Significantly increased protein expression. | researchgate.netnih.gov |

| Downstream Genes (LEF1, Dkk1) | Increased expression, indicating pathway activation. | researchgate.netnih.gov |

Modulation of Angiogenic Factors in Bone Healing Processes

Successful bone regeneration is intrinsically linked to angiogenesis, the formation of new blood vessels, which is essential for supplying oxygen and nutrients to the healing site. mdpi.comnih.gov Magnesium(2+) digluconate has been shown to positively modulate angiogenic factors, thereby contributing to the bone healing process. nih.govresearchgate.net

Studies have revealed that magnesium ions can upregulate the expression of vascular endothelial growth factor (VEGF), a potent angiogenic factor. mdpi.com This effect is mediated, at least in part, by the induction of nitric oxide production by endothelial cells. mdpi.com In preclinical models, the local delivery of magnesium gluconate via scaffolds has been associated with an increase in angiogenic molecules within the bone defect. nih.govresearchgate.net

Furthermore, magnesium gluconate has been observed to trigger the migration of endothelial cells, a critical step in the formation of new blood vessels. nih.gov The synergistic enhancement of bone repair by magnesium gluconate is, therefore, not only due to its direct effects on osteogenesis but also its ability to promote a pro-angiogenic environment through the Wnt signal-associated angiogenic molecules. nih.govresearchgate.net

Table 3: Modulation of Angiogenic Factors by Magnesium(2+) Digluconate

| Factor/Process | Effect | References |

|---|---|---|

| Angiogenic Molecules | Increased induction in bone defect models. | nih.govresearchgate.net |

| Vascular Endothelial Growth Factor (VEGF) | Upregulated expression. | mdpi.com |

| Endothelial Cell Migration | Triggered by magnesium gluconate. | nih.gov |

Investigations in Models of Neurological and Behavioral Modulations (e.g., Antidepressant-like, Antinociceptive Activities)

Magnesium compounds have been investigated for their effects on the central nervous system, with studies demonstrating antidepressant-like and antinociceptive activities in various animal models. nih.govnih.govnih.govmdpi.com Magnesium acts as an antagonist of the N-methyl-D-aspartate (NMDA) receptor, a key player in the glutamatergic system, which is implicated in the pathophysiology of depression. nih.govnih.govresearchgate.net

In mouse models, magnesium has been shown to reduce immobility time in the forced swim test, indicative of an antidepressant-like effect. nih.gov This effect was observed with both acute and chronic administration and did not lead to the development of tolerance. nih.gov Studies using the chronic mild stress model in rats, an animal model of anhedonia, have also demonstrated the antidepressant-like activity of magnesium. nih.govresearchgate.net This was associated with the attenuation of stress-induced increases in the levels of NMDA receptor subunits in the hippocampus and amygdala. nih.govresearchgate.net

Regarding antinociceptive activity, magnesium has been shown to increase the response latency in the hot plate test, suggesting an analgesic effect. nih.gov In a visceral inflammatory pain model in rats, magnesium sulfate exhibited a biphasic dose-response pattern in reducing the number of writhes. nih.gov However, the antinociceptive mechanism of magnesium sulfate in this model does not appear to involve the NO/cGMP/K+ATP pathway. nih.gov

Table 4: Neurological and Behavioral Effects of Magnesium in Animal Models

| Activity | Model | Key Findings | References |

|---|---|---|---|

| Antidepressant-like | Forced Swim Test (mice) | Reduced immobility time. | nih.gov |

| Antidepressant-like | Chronic Mild Stress (rats) | Increased sucrose intake; modulated NMDA receptor subunits. | nih.govresearchgate.net |

| Antinociceptive | Hot Plate Test | Increased response latency. | nih.gov |

| Antinociceptive | Acetic Acid-Induced Writhing (rats) | Biphasic dose-response in reducing writhing. | nih.gov |

Studies in Animal Models of Oxidative Stress and Associated Pathologies (e.g., Salt-Loaded Pregnant Rats)

Magnesium(2+) digluconate has demonstrated protective effects against oxidative stress in various preclinical models. researchgate.netresearchgate.net Oxidative stress, an imbalance between the production of reactive oxygen species and the body's ability to counteract their harmful effects, is implicated in a range of pathologies. mdpi.commdpi.com

In a rat model where liver and kidney damage was induced by 2,4-dichlorophenoxyacetic acid, magnesium supplementation was found to ameliorate the toxic effects. researchgate.net This was evidenced by the prevention and reversal of the enhancement in malondialdehyde levels and the reduction in the activities of antioxidant enzymes such as superoxide (B77818) dismutase, catalase, and glutathione reductase in both hepatic and renal tissues. researchgate.net Magnesium gluconate, in particular, has been shown to inhibit lipid peroxidation and protect against oxidative endothelial cytotoxicity. researchgate.net